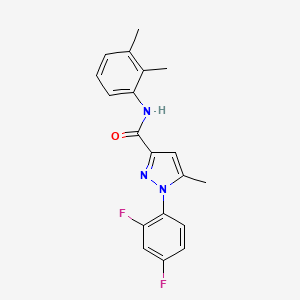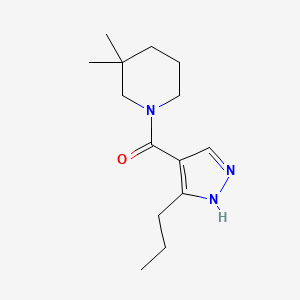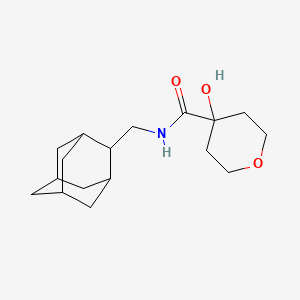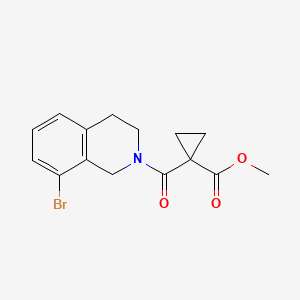![molecular formula C14H16F3N3O2 B7662609 2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide works by binding to specific receptors in the brain and nervous system, including the GABA-A receptor and the NMDA receptor. By binding to these receptors, this compound can modulate their activity and affect a variety of physiological processes, including neurotransmitter release and ion channel function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and complex. This compound has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the activity of ion channels involved in neuronal signaling. It has also been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide in lab experiments is its ability to selectively target specific receptors and ion channels, allowing researchers to study their function in greater detail. However, this compound can be difficult to work with due to its low solubility in water and other common solvents, and its effects can be highly dependent on factors such as concentration and delivery method.
未来方向
There are many potential future directions for research involving 2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide. One area of interest is the development of new drugs that target specific ion channels or receptors in the brain, which could have applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the use of this compound as a diagnostic tool for certain types of cancer, which could potentially lead to earlier detection and more effective treatments. Additionally, further research is needed to fully understand the complex biochemical and physiological effects of this compound, and to develop new methods for delivering the compound in lab experiments.
合成方法
2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide can be synthesized using a variety of methods, but one of the most common is the reaction of 2,3,6-trifluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with propanoyl chloride to form the final compound.
科学研究应用
2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in the brain and as a potential treatment for certain neurological disorders. It has also been studied for its potential use as a diagnostic tool for certain types of cancer.
属性
IUPAC Name |
2-[4-(2,3,6-trifluorobenzoyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c1-8(13(18)21)19-4-6-20(7-5-19)14(22)11-9(15)2-3-10(16)12(11)17/h2-3,8H,4-7H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXYFOLHKKQAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCN(CC1)C(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)

![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)

![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)

![2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)



